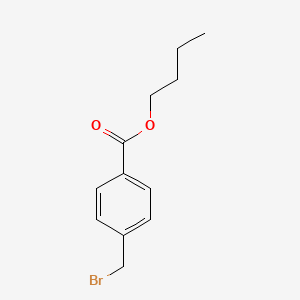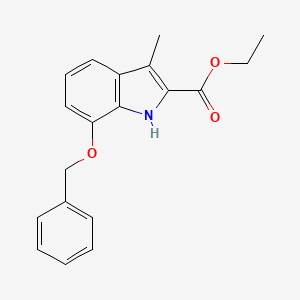
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is a cycloalkane derivative characterized by its unique structure, which includes a cyclohexane ring substituted with a 1-cyclohexylethyl group and two methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane involves its interaction with various molecular targets, primarily through hydrophobic interactions. Its cyclohexane rings provide a stable framework that can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This compound may also act as a hydrophobic carrier for other molecules, facilitating their transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
1-Cyclohexylethylcyclohexane: A cyclohexane derivative with a 1-cyclohexylethyl group.
Uniqueness
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 1-cyclohexylethyl group and the two methyl groups enhances its hydrophobicity and stability, making it particularly useful in applications requiring these characteristics.
Propiedades
Número CAS |
83700-06-5 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
2-(1-cyclohexylethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13(14-9-5-4-6-10-14)15-11-7-8-12-16(15,2)3/h13-15H,4-12H2,1-3H3 |
Clave InChI |
HDZWPSPKPVJEDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)C2CCCCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


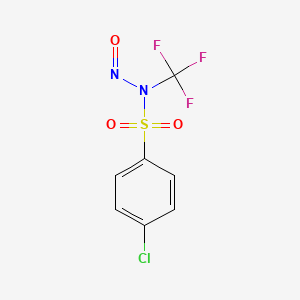
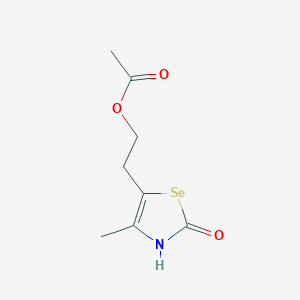
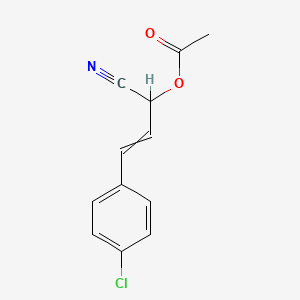
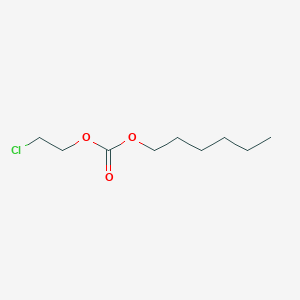
![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
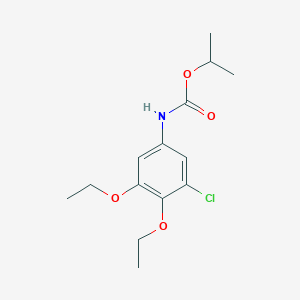
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)
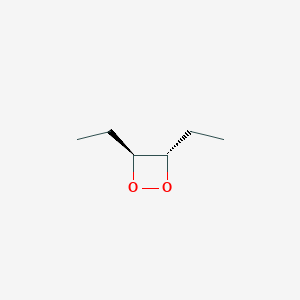
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
